molecular formula C13H14FNO3 B2779115 1-[(4-Fluorophenyl)methyl-methylcarbamoyl]cyclopropane-1-carboxylic acid CAS No. 1457625-95-4

1-[(4-Fluorophenyl)methyl-methylcarbamoyl]cyclopropane-1-carboxylic acid

Cat. No. B2779115
CAS RN: 1457625-95-4
M. Wt: 251.257
InChI Key: YFDBWXDMSDDDET-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl-methylcarbamoyl]cyclopropane-1-carboxylic acid is a useful research chemical that can be used as a cabozantinib intermediate .


Synthesis Analysis

The synthesis of 1-[(4-Fluorophenyl)methyl-methylcarbamoyl]cyclopropane-1-carboxylic acid can be achieved from 3-Fluoroaniline and 1,1-Cyclopropanedicarboxylic acid .


Molecular Structure Analysis

The molecular formula of this compound is C13H14FNO3. Its InChI Code is 1S/C13H14FNO3/c1-15(8-9-2-4-10(14)5-3-9)11(16)13(6-7-13)12(17)18/h2-5H,6-8H2,1H3,(H,17,18) and the InChI key is YFDBWXDMSDDDET-UHFFFAOYSA-N .

Scientific Research Applications

Structural Analysis and Conformation Studies

Studies on cyclopropane derivatives, including those with structural similarities to 1-[(4-Fluorophenyl)methyl-methylcarbamoyl]cyclopropane-1-carboxylic acid, have focused on their structural and conformational properties. For instance, the structure and conformation of various cyclopropane derivatives have been determined through X-ray methods, revealing insights into the spatial arrangement and interactions within these molecules (Korp, Bernal, & Fuchs, 1983; Ries & Bernal, 1985). These studies contribute to a deeper understanding of the chemical behavior and potential applications of cyclopropane derivatives in various fields.

Involvement in Hydrogen Bonding

Research has also explored the potential involvement of C–F bonds in hydrogen bonding within cyclopropane derivatives. Solid-state structures examined through X-ray crystallography have identified short intermolecular contacts, suggesting weak hydrogen bridges that could have implications for molecular recognition and binding (Fröhlich et al., 2006). This area of research provides valuable insights into the design of new materials and pharmaceuticals.

Synthesis and Chemical Reactivity

The synthesis and chemical reactivity of cyclopropane derivatives have been subjects of significant interest. For example, studies have described methods for the synthesis of fluorinated analogs of cyclopropane carboxylic acids, which are important for the development of new chemical entities with potential applications in drug discovery and material science (Sloan & Kirk, 1997). Such research aids in expanding the toolkit available for synthetic chemistry and drug development.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-[(4-fluorophenyl)methyl-methylcarbamoyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO3/c1-15(8-9-2-4-10(14)5-3-9)11(16)13(6-7-13)12(17)18/h2-5H,6-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDBWXDMSDDDET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)F)C(=O)C2(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Fluorophenyl)methyl-methylcarbamoyl]cyclopropane-1-carboxylic acid

CAS RN

1457625-95-4
Record name 1-[(4-fluorophenyl)methyl-methylcarbamoyl]cyclopropane-1-carboxylic acid
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